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molecular formula C16H14ClN3O B8445508 8-Methoxy-4-(2-methylphenylamino)-2-chloroquinazoline

8-Methoxy-4-(2-methylphenylamino)-2-chloroquinazoline

Cat. No. B8445508
M. Wt: 299.75 g/mol
InChI Key: WBZFBISYLBHTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05064833

Procedure details

8-methoxy-4-(2-methylphenylamino)-2-chloroquinazoline (1.00 g, 0.0033 mol) was dissolved in ethanol (15 ml) with o-toluidine (1.06 g, 0.0099 mol) and heated in a sealed vessel at 150° for 5 hours. After cooling and removal of excess solvent in vacuo the solid was chromatographed (silica gel, chloroform). 8-Methoxy-2,4-bis(2-methylphenylamino)quinazoline was isolated as crystals (0.93 g, from ethanol/water, m.p. 185°-187°.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10](Cl)[N:9]=[C:8]2[NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH3:21].[NH2:22][C:23]1[C:24]([CH3:29])=[CH:25][CH:26]=[CH:27][CH:28]=1>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[CH3:29])[N:9]=[C:8]2[NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH3:21]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=CC=C2C(=NC(=NC12)Cl)NC1=C(C=CC=C1)C
Name
Quantity
1.06 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in a sealed vessel at 150° for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
removal of excess solvent in vacuo the solid
CUSTOM
Type
CUSTOM
Details
was chromatographed (silica gel, chloroform)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C2C(=NC(=NC12)NC1=C(C=CC=C1)C)NC1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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